molecular formula C23H17BrN2O4 B2365580 3-(2-bromobenzamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide CAS No. 887872-09-5

3-(2-bromobenzamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide

Cat. No. B2365580
M. Wt: 465.303
InChI Key: IYNMXTAFOVSQIG-UHFFFAOYSA-N
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Description

3-(2-bromobenzamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as BB-2 or BB2 and is a member of the benzofuran class of compounds.

Scientific Research Applications

Synthesis and Chemical Properties

  • Diversity-Oriented Synthesis : The compound has been utilized in a diversity-oriented synthesis approach. A study by Han et al. (2014) employed the Ugi four-component reaction for creating a collection of N-aryl 2-bromoacetamides, which were then used to synthesize benzofuran-2-carboxamides (Han, Wu, & Dai, 2014).

  • Novel Reactions and Transformations : Research by Kammel et al. (2015) explored the reactions of brominated benzolactone/lactam with 4-methoxythiobenzamide and thiourea, demonstrating unique chemical transformations and reaction mechanisms (Kammel, Tarabová, Růžičková, & Hanusek, 2015).

Biological Activities and Pharmacological Potential

  • Antipsychotic Properties : A study by Högberg et al. (1990) synthesized benzamide derivatives, including variations of the 3-(2-bromobenzamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide, for evaluating their antidopaminergic properties, indicating potential antipsychotic applications (Högberg, de Paulis, Johansson, Kumar, Hall, & Ogren, 1990).

  • Cell Adhesion Inhibition : Boschelli et al. (1995) studied a series of compounds including benzofuran-2-carboxamides for their ability to inhibit cell adhesion, which is crucial in the understanding of inflammatory processes (Boschelli, Kramer, Khatana, Sorenson, Connor, Ferin, Wright, Lesch, Imre, & Okonkwo, 1995).

Advanced Chemical Synthesis Techniques

  • Innovative Synthesis Methods : Xia and Lee (2014) developed a novel method for the synthesis of benzofuran-3-carboxamides, demonstrating the versatility and adaptability of these compounds in chemical synthesis (Xia & Lee, 2014).

  • Microwave-Assisted Synthesis : A study by Novanna, Kannadasan, and Shanmugam (2020) employed microwave-assisted synthesis for creating derivatives of benzofuran-2-carboxamides, showcasing the application of modern synthesis techniques (Novanna, Kannadasan, & Shanmugam, 2020).

properties

IUPAC Name

3-[(2-bromobenzoyl)amino]-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrN2O4/c1-29-15-12-10-14(11-13-15)25-23(28)21-20(17-7-3-5-9-19(17)30-21)26-22(27)16-6-2-4-8-18(16)24/h2-13H,1H3,(H,25,28)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYNMXTAFOVSQIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CC=C4Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-bromobenzamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide

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